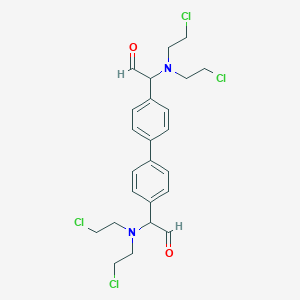
Toxin 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toxin 7 is a peptide toxin that has been found to have potential applications in scientific research. This toxin is derived from the venom of the spider, Cupiennius salei. The peptide toxin has been found to have a unique mechanism of action that makes it a valuable tool in scientific research.
Mechanism of Action
Toxin 7 has a unique mechanism of action that makes it a valuable tool in scientific research. The peptide toxin selectively blocks the activity of voltage-gated potassium channels (Kv channels). This blockage occurs by binding to the extracellular surface of the channel pore, preventing the flow of potassium ions through the channel.
Biochemical and Physiological Effects:
Toxin 7 has been found to have both biochemical and physiological effects. The peptide toxin has been shown to selectively block the activity of Kv channels, which are important for the regulation of cellular processes such as muscle contraction and neurotransmitter release. The blockage of Kv channels by Toxin 7 has been found to cause depolarization of neurons, leading to an increase in the release of neurotransmitters.
Advantages and Limitations for Lab Experiments
Toxin 7 has several advantages for lab experiments. The peptide toxin has a high degree of selectivity for Kv channels, which makes it a valuable tool for studying their function. Toxin 7 has also been found to be stable under a wide range of experimental conditions. However, there are also limitations to the use of Toxin 7 in lab experiments. The peptide toxin is expensive and difficult to synthesize, which limits its availability. Additionally, Toxin 7 has been found to have a short half-life, which makes it difficult to use in long-term experiments.
Future Directions
There are several future directions for the use of Toxin 7 in scientific research. One potential application is in the study of neurological disorders such as epilepsy and Parkinson's disease. Toxin 7 has been found to have an effect on the release of neurotransmitters, which makes it a potential tool for studying the underlying mechanisms of these disorders. Another potential application is in the development of new drugs that target Kv channels. Toxin 7 could be used as a starting point for the development of new drugs that selectively target Kv channels. Finally, Toxin 7 could be used as a tool for studying the function of other ion channels, which could lead to a better understanding of cellular processes.
Synthesis Methods
The synthesis of Toxin 7 involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white powder.
Scientific Research Applications
Toxin 7 has been found to have potential applications in scientific research. The peptide toxin has been used as a tool to study the function of ion channels, which are important for the regulation of cellular processes. Toxin 7 has been found to selectively block the activity of certain ion channels, which makes it a valuable tool for studying their function.
properties
CAS RN |
125518-25-4 |
|---|---|
Product Name |
Toxin 7 |
Molecular Formula |
C24H28Cl4N2O2 |
Molecular Weight |
518.3 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde |
InChI |
InChI=1S/C24H28Cl4N2O2/c25-9-13-29(14-10-26)23(17-31)21-5-1-19(2-6-21)20-3-7-22(8-4-20)24(18-32)30(15-11-27)16-12-28/h1-8,17-18,23-24H,9-16H2 |
InChI Key |
GFRHEOMWAJJZSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl |
synonyms |
alpha, alpha'-bis(di(2-chloroethyl)amino)-4,4'-(2-biacetophenone) toxin 7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





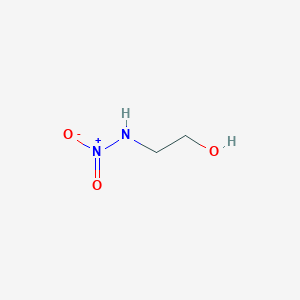

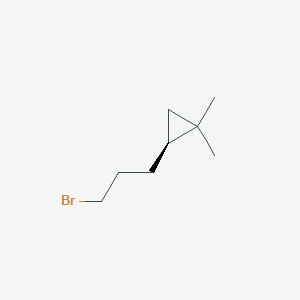


![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
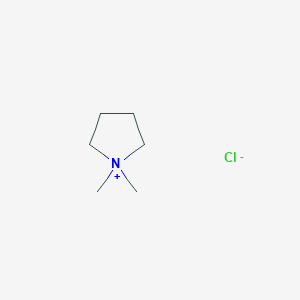
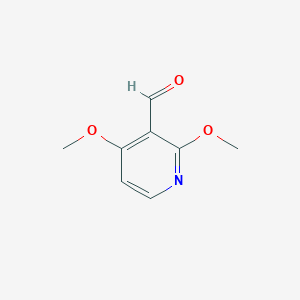


![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)